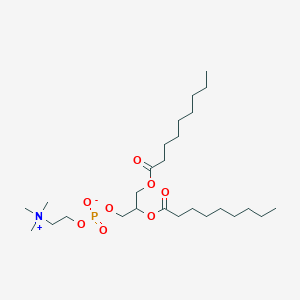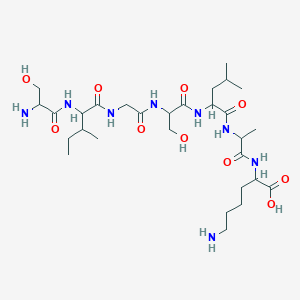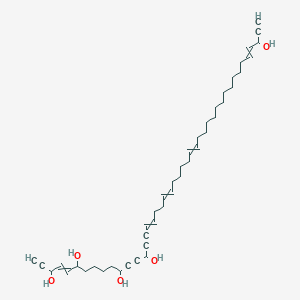
chlorozinc(1+);1-fluoro-4-methanidylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorozinc(1+);1-fluoro-4-methanidylbenzene is a chemical compound with the molecular formula C7H6ClFZn. It is a member of the organozinc compounds, which are widely used in organic synthesis due to their reactivity and versatility. This compound is particularly notable for its applications in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);1-fluoro-4-methanidylbenzene typically involves the reaction of 1-fluoro-4-methanidylbenzene with zinc chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction is often performed in a solvent like tetrahydrofuran (THF) to facilitate the dissolution of the reactants and the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Chlorozinc(1+);1-fluoro-4-methanidylbenzene primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. These reactions are facilitated by the presence of the zinc atom, which acts as a nucleophile and participates in the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which are essential for the cross-coupling process. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the organozinc compound.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chlorozinc(1+);1-fluoro-4-methanidylbenzene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, which are fundamental in the development of new materials and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Medicine: It plays a role in the synthesis of drug candidates, particularly those that require the formation of carbon-carbon bonds.
Industry: The compound is used in the production of fine chemicals and materials, contributing to advancements in technology and manufacturing processes.
作用机制
The mechanism by which chlorozinc(1+);1-fluoro-4-methanidylbenzene exerts its effects is primarily through its participation in cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. This process involves the coordination of the zinc atom with a palladium or nickel catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product.
相似化合物的比较
Chlorozinc(1+);1-fluoro-4-methanidylbenzene can be compared with other organozinc compounds, such as:
Chlorozinc(1+);1-fluoro-3-methanidylbenzene: Similar in structure but with the fluorine atom in a different position, leading to different reactivity and applications.
Chlorozinc(1+);1-methanidylbenzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Chlorozinc(1+);1-bromo-4-methanidylbenzene: Contains a bromine atom instead of fluorine, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the zinc and fluorine atoms, making it a valuable compound in various chemical syntheses.
属性
IUPAC Name |
chlorozinc(1+);1-fluoro-4-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXMIUITECMJJV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-07-5 |
Source


|
| Record name | 4-Fluorobenzylzinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)





![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)


![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)




